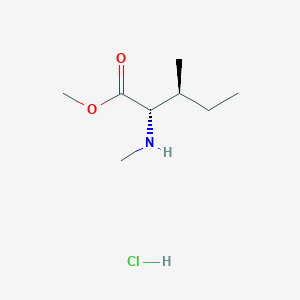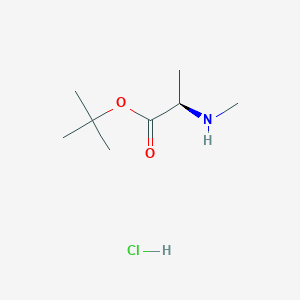
H-Tyr(Bzl)-OBzl.HCl
Vue d'ensemble
Description
“H-Tyr(Bzl)-OBzl.HCl” is a derivative of tyrosine . It is also known as O-benzyl-L-tyrosine . The molecular formula is C17H20ClNO3 .
Synthesis Analysis
The synthesis of “this compound” involves the use of photoredox catalysis for site-selective tyrosine bioconjugation . Another method involves the use of (TFA∙H-Tyr(Bzl)-d-Ala-Gly-Phe-NH-) 2 in acetic acid with 10% Pd/C as the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzyl group attached to the hydroxyl group of tyrosine . The molecular weight is 321.8 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 321.8 g/mol . It has two hydrogen bond donors . More specific physical and chemical properties are not available in the search results.Safety and Hazards
Mécanisme D'action
Target of Action
H-Tyr(Bzl)-OBzl.HCl, also known as O-Benzyl-L-tyrosine methyl ester hydrochloride, is a derivative of the amino acid tyrosine
Mode of Action
Tyrosine is known to play a crucial role in protein synthesis as it can be incorporated into proteins during translation . It’s also a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving tyrosine and its derivatives. For instance, tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin
Pharmacokinetics
The pharmacokinetics of H-Tyr(Bzl)-OBzlIt’s worth noting that the compound’s bioavailability and pharmacokinetic properties could be influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of H-Tyr(Bzl)-OBzlGiven its structural similarity to tyrosine, it may influence processes that depend on tyrosine, such as protein synthesis and the production of neurotransmitters .
Analyse Biochimique
Biochemical Properties
H-Tyr(Bzl)-OBzl.HCl is involved in several biochemical reactions, primarily due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins, thereby modulating signal transduction pathways. Additionally, it may interact with transport proteins and receptors, affecting cellular uptake and signaling mechanisms .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant Chinese hamster ovary (rCHO) cells, tyrosine derivatives like this compound can affect the production of monoclonal antibodies by maintaining specific productivity and avoiding sequence variants . This compound may also induce autophagy, a cellular degradation process, under certain conditions, thereby influencing cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and influence gene expression by interacting with transcription factors and other regulatory proteins. For instance, this compound may inhibit tyrosine kinases, leading to altered phosphorylation patterns and changes in downstream signaling pathways . These interactions ultimately affect cellular processes such as growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tyrosine derivatives like this compound can degrade over time, leading to reduced efficacy and altered cellular responses . Additionally, the compound’s stability under different storage conditions, such as temperature and light exposure, can impact its biochemical properties and effectiveness in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting growth. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, this compound may be metabolized by tyrosine hydroxylase, an enzyme that converts tyrosine to L-DOPA, a precursor of dopamine . These interactions can affect the overall metabolic balance and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and distributed to organelles such as the endoplasmic reticulum and mitochondria . This distribution pattern influences its activity and function within the cell.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis.
Propriétés
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662685 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-01-5 | |
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















